molecular formula C18H20Cl2N2O2 B2521622 3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol CAS No. 347369-01-1

3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol

Cat. No.: B2521622
CAS No.: 347369-01-1
M. Wt: 367.27
InChI Key: GECKYGWNPGODBD-UHFFFAOYSA-N
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Description

“3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” is a complex organic compound that features a carbazole moiety substituted with dichloro groups. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” typically involves multi-step organic reactions. A possible synthetic route could include:

    N-Alkylation: Starting with 3,6-dichlorocarbazole, an alkylation reaction with an appropriate alkyl halide can introduce the 2-hydroxypropyl group.

    Amination: The intermediate can then undergo an amination reaction with 3-aminopropan-1-ol under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The dichloro groups can be reduced to form the corresponding dihydro derivatives.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

Chemistry

    Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Catalysis: These compounds can act as ligands in metal-catalyzed reactions.

Biology and Medicine

    Pharmaceuticals: Carbazole derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.

    Biological Probes: Used in the study of biological systems due to their fluorescent properties.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments due to their stable chromophore structure.

Mechanism of Action

The mechanism of action of “3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” would depend on its specific application. For instance:

    Pharmaceuticals: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

    Organic Electronics: It may facilitate charge transport in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichlorocarbazole: The parent compound without the hydroxypropyl and amino groups.

    Carbazole: The unsubstituted parent compound.

    N-Alkylcarbazoles: Compounds with various alkyl groups attached to the nitrogen atom.

Uniqueness

“3-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)propan-1-ol” is unique due to the presence of both the dichloro and hydroxypropylamino groups, which may confer specific electronic, steric, and reactive properties not found in simpler carbazole derivatives.

Properties

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-(3-hydroxypropylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2/c19-12-2-4-17-15(8-12)16-9-13(20)3-5-18(16)22(17)11-14(24)10-21-6-1-7-23/h2-5,8-9,14,21,23-24H,1,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECKYGWNPGODBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2CC(CNCCCO)O)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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